molecular formula C3H8OS B156511 Ethyl methyl sulfoxide CAS No. 1669-98-3

Ethyl methyl sulfoxide

Cat. No.: B156511
CAS No.: 1669-98-3
M. Wt: 92.16 g/mol
InChI Key: VTRRCXRVEQTTOE-UHFFFAOYSA-N
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Description

Ethyl methyl sulfoxide is a useful research compound. Its molecular formula is C3H8OS and its molecular weight is 92.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Cryoprotection and Surfactant Properties

Ethyl methyl sulfoxide (EMSO) is recognized for its potential as a cryoprotectant. Studies have explored its vapor-liquid equilibrium properties, particularly in mixtures with water, which are crucial in cryopreservation processes. EMSO, along with diethyl sulfoxide (DESO), demonstrates strong hydrogen bonding with water, making these mixtures stable. Additionally, they exhibit surfactant properties, reducing the surface tension of water-rich mixtures. This quality supports their application in cryoprotection and other biological contexts (Chaban, 2016).

2. Molecular Dynamics and Force Field Simulations

Research involving molecular dynamics simulations and force field development has provided insights into the thermodynamic, structural, and dynamic properties of EMSO. These studies offer a deeper understanding of its behavior at a molecular level, which is valuable for various scientific applications. The findings indicate similarities and differences in the properties of EMSO when compared to related compounds like DMSO and DESO (Chaban, 2016).

3. Chemical Reactions and Kinetics

EMSO has been studied in the context of chemical reactions, particularly its kinetics and behavior under specific conditions. For instance, the pyrolysis and oxidation of ethyl methyl sulfide, a related compound, provide insights into reaction mechanisms and potential applications in chemical processing or environmental remediation (Zheng, Fisher, Gouldin, & Bozzelli, 2011).

4. Biomedical Applications

In the biomedical field, higher molecular weight dialkyl sulfoxides like EMSO have garnered interest due to their ability to penetrate phospholipid bilayers and dissolve drugs. Their interactions with water are particularly significant in biomedical applications, where they are used to create sulfoxide-based artificial systems. These systems are being investigated for their structure, dynamics, thermodynamics, and miscibility with water (Chaban, 2018).

5. Industrial and Environmental Uses

In industrial and environmental contexts, EMSO and related compounds have various applications. For instance, they can be used in lithium-ion battery applications, where sulfone-based electrolytes like EMSO show promise due to their oxidative stability (Hilbig, Ibing, Wagner, Winter, & Cekic‐Laskovic, 2017). Additionally, the study of perfluorinated sulfonamides in indoor and outdoor air, involving similar compounds, provides valuable data for environmental monitoring and health risk assessment (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).

Safety and Hazards

Ethyl methyl sulfoxide is a combustible liquid . It may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Dimethyl sulfoxide, a similar compound to ethyl methyl sulfoxide, has been increasingly favored as a synthon in organic chemistry, leading to great progress in this research field . This suggests potential future directions for the use of this compound in similar applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of ethyl methyl sulfoxide are not well-studied. It can be inferred from the properties of related compounds, such as DMSO. DMSO is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely due to the polar sulfinyl (>SO) functional group in sulfoxides , which allows them to participate in hydrogen bonding and other polar interactions.

Cellular Effects

The cellular effects of this compound are not well-documented. Dmso, a related compound, has been shown to have various effects on cells. For instance, it can influence cell function by altering cell signaling pathways and gene expression

Molecular Mechanism

Based on the properties of DMSO, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dmso has been shown to have good thermal stability, which suggests that this compound may also be stable over time .

Metabolic Pathways

Sulfur-containing compounds like DMSO are known to be involved in complex metabolic pathways, including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis .

Transport and Distribution

Dmso is known to readily penetrate biological membranes , suggesting that this compound may have similar properties.

Properties

IUPAC Name

1-methylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRCXRVEQTTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937254
Record name (Methanesulfinyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-98-3
Record name Ethane, (methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methanesulfinyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ84LR4D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl Methyl Sulfoxide compare to its more well-known counterpart, Dimethyl Sulfoxide (DMSO), in terms of its physicochemical properties and behavior in aqueous solutions?

A1: Both this compound (EMSO) and Dimethyl Sulfoxide (DMSO) are highly miscible with water, exhibiting strong interactions that lead to non-ideal mixture behavior, particularly in the 30-50 mol% sulfoxide range []. This range also corresponds to relatively high dynamic viscosities for both sulfoxides in water. While their structural and thermodynamic properties in solution are similar, EMSO and DMSO differ significantly in their dynamic properties. For instance, EMSO demonstrates faster dipole reorientation and higher mobility compared to DMSO at room temperature []. This difference could be attributed to the slightly larger and more flexible ethyl group in EMSO compared to the methyl groups in DMSO.

Q2: Can molecular modeling techniques accurately predict the behavior of this compound within confined environments, like those found in biological systems?

A2: Yes, molecular modeling simulations have proven valuable in understanding the behavior of EMSO and related molecules in various environments. For example, simulations have been successfully used to estimate the energy barriers associated with the interconversion of EMSO within calix[4]arene-based (thia)carcerands []. These simulations accurately predicted higher energy barriers for thiacarcerands compared to their amide counterparts, a finding corroborated by experimental 2D EXSY NMR data. This suggests that molecular modeling can be a powerful tool for predicting the dynamic behavior and binding affinities of EMSO in complex biological systems.

Q3: Have any studies investigated the potential of this compound as a component in cryoprotective solutions?

A3: While EMSO itself has not been extensively studied as a cryoprotectant, its slower dipole reorientation and higher viscosity compared to DMSO [] suggest it could have potential applications in cryopreservation. The slower dynamics of EMSO might be advantageous in reducing ice crystal formation during freezing, a crucial factor for successful cryopreservation. Further research is needed to explore the specific properties of EMSO in cryoprotective formulations and compare its efficacy with established cryoprotectants.

Q4: What is known about the coordination chemistry of this compound with transition metals like platinum?

A4: this compound, like other sulfoxides, can act as a ligand in transition metal complexes. Crystallographic studies have shown that EMSO coordinates to platinum(II) in a cis configuration, forming a square planar complex with two chloride ligands []. The sulfur atom of EMSO acts as the donor atom, coordinating to the platinum center. This coordination chemistry of EMSO with transition metals could have implications for its potential biological activity and applications in catalysis.

Q5: How does the structure of this compound influence its interactions with other molecules, particularly in the context of intermolecular interactions at interfaces?

A5: The presence of both an ethyl and a methyl group in EMSO contributes to its unique intermolecular interactions. The ethyl group, being more hydrophobic than the methyl group, can influence the molecule's behavior at interfaces, such as the vapor-liquid interface []. Molecular dynamics simulations and quantum-chemical calculations could provide valuable insights into how the structural features of EMSO affect its orientation and interactions with other molecules at interfaces, which could be relevant to its biological activity and applications in areas like drug delivery.

Q6: Has this compound been used in organic synthesis, and if so, what types of reactions has it been involved in?

A6: this compound has been explored as a reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions []. While the exact mechanism and products of these reactions require further investigation, the presence of EMSO can lead to the formation of complex mixtures, potentially involving the formation of sulfonium salts. This area of research highlights the potential of EMSO as a synthetic building block and its ability to participate in diverse chemical transformations.

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